molecular formula C18H17NO2 B2960682 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 2007922-84-9

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2960682
M. Wt: 279.339
InChI Key: NZCBUWCHSWPVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one, also known as THIQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. THIQ is a derivative of the naturally occurring alkaloid, tetrahydroisoquinoline, and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been shown to have antioxidant properties and may act as a scavenger of free radicals.

Biochemical And Physiological Effects

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of dopamine and serotonin biosynthesis, the induction of oxidative stress, and the modulation of ion channels. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and potential for use as a fluorescent probe. However, 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one include further investigation into its potential as a therapeutic agent for the treatment of neurological disorders, the development of new synthesis methods, and the exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one and its potential side effects.

Synthesis Methods

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Leuckart-Wallach reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure. The Leuckart-Wallach reaction involves the reaction of an amide with formic acid to form an imine, which then undergoes cyclization to form the 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one structure.

Scientific Research Applications

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has been utilized in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a ligand in the development of new catalysts, and as a potential therapeutic agent for the treatment of neurological disorders. 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been studied for its potential to act as an inhibitor of enzymes involved in the biosynthesis of dopamine and serotonin.

properties

IUPAC Name

7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCBUWCHSWPVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one

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